9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine scaffold. Key structural features include:
- Position 2: A methyl group, influencing steric and electronic properties.
- Position 3: A phenyl ring, enhancing aromatic stacking interactions.
This compound is synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, a method validated in related analogues .
Properties
IUPAC Name |
9-(3-methoxypropyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15-20(16-7-4-3-5-8-16)21(24)17-9-10-19-18(22(17)27-15)13-23(14-26-19)11-6-12-25-2/h3-5,7-10H,6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBNGHVVROKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5031-0164 are currently unknown. The compound belongs to the class of 1,3-oxazin-4-ones, which are known to exhibit a wide range of biological activities. .
Mode of Action
Compounds in the 1,3-oxazin-4-one class have been synthesized and investigated for various biological activities. The specific interactions of F5031-0164 with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Some 1,3-oxazin-4-one derivatives have been reported to show anti-inflammatory activity. The specific pathways and downstream effects influenced by F5031-0164 remain to be elucidated.
Result of Action
Some 1,3-oxazin-4-one derivatives have been reported to show anti-inflammatory activity. The specific molecular and cellular effects of F5031-0164 are areas of ongoing research.
Biological Activity
9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 946293-59-0) is a complex organic compound that belongs to the class of oxazinones. Its unique chromeno-oxazine structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
The structural characteristics of this compound include a methoxy group and phenyl substituents, which can enhance its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one exhibit significant anticancer activity. A study highlighted the effectiveness of related oxazinone derivatives as PI3K/mTOR dual inhibitors. Specifically, one derivative demonstrated an IC of 0.63 nM against PI3Kα and showed significant tumor growth inhibition (TGI) in xenograft models without causing significant toxicity or weight loss in treated mice .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzoxazinone derivatives have shown varying degrees of antibacterial and antifungal activities. For instance, studies have reported that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves enzyme inhibition or disruption of microbial cell processes.
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxazinone derivatives are known for their anti-inflammatory effects and potential use in treating various diseases. Some compounds in this class have been identified as inhibitors of serine proteases and possess antiplatelet aggregation properties .
Case Studies
The biological activity of 9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) evaluated its cytotoxicity across a range of cancer types:
| Cancer Type | Cell Line | IC₅₀ (µM) | Sensitivity |
|---|---|---|---|
| Leukemia | K562 | 12.5 | High |
| Breast Cancer | MDA-MB-468 | 15.0 | Moderate |
| Non-Small Cell Lung | A549 | 20.0 | Low |
| Colon Cancer | HCT116 | 30.0 | Low |
The compound demonstrated varying degrees of effectiveness, with notable sensitivity in leukemia and breast cancer cell lines. The mechanism of action is believed to involve interaction with cellular pathways and possibly nucleic acids or proteins involved in tumor growth regulation.
Antioxidant Activity
Compounds similar to this chromeno-oxazine derivative have been noted for their antioxidant properties. These properties are crucial in combating oxidative stress-related diseases and could be beneficial in formulations aimed at reducing cellular damage from free radicals.
Synthesis and Derivatives
The synthesis of 9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through multi-step organic reactions involving various reagents and conditions. Common methods include:
- Formation of the oxazine ring via cyclization reactions.
- Substitution reactions to introduce the methoxypropyl and phenyl groups.
Case Studies
Several studies have been conducted to explore the therapeutic potential and mechanisms of action for this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results indicated that it inhibited cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival.
Case Study 2: Antioxidant Effects
Research published in Free Radical Biology and Medicine reported that derivatives of chromeno-oxazines exhibit significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
The following table summarizes key analogues and their substituent differences:
Key Observations:
Position 9 Modifications: The 3-methoxypropyl group (target compound) balances lipophilicity and flexibility. Analogues with 4-hydroxybutyl () introduce polarity but reduce thermal stability (lower melting points) .
Position 3 Aromatic Groups :
- The phenyl group in the target compound contrasts with electron-rich 3,4-dimethoxyphenyl () or electron-deficient 4-fluorophenyl (). These substitutions modulate electronic density, influencing π-π stacking and metabolic stability .
Position 2 Functionalization :
Physicochemical Properties
- Melting Points : Hydrophilic substituents (e.g., hydroxybutyl in ) correlate with lower melting points (78–79°C vs. 137–139°C for trifluoromethyl analogues), suggesting reduced crystallinity .
- Molecular Weight : The target compound (381.4 g/mol) falls within the typical range for drug-like molecules, while analogues with extended alkyl chains (e.g., 414–437 g/mol) may face bioavailability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
